N-Methyl-1-(triethoxysilyl)methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-1-(triethoxysilyl)methanamine can be synthesized through the reaction of methylamine with triethoxychlorosilane . The reaction typically involves the following steps:
Reactants: Methylamine and triethoxychlorosilane.
Conditions: The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Procedure: Methylamine is added dropwise to a solution of triethoxychlorosilane in an appropriate solvent, such as toluene, under stirring. The reaction mixture is then heated to reflux for several hours.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-(triethoxysilyl)methanamine undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.
Condensation: The hydrolyzed product can further condense to form siloxane bonds, which are essential in the formation of silicate materials.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
Chemistry: N-Methyl-1-(triethoxysilyl)methanamine is used as a precursor in the synthesis of silicate materials and as a coupling agent to modify surfaces .
Biology: In biological research, it is employed in the functionalization of biomolecules and surfaces to enhance biocompatibility and bioactivity .
Medicine: While not directly used in therapeutic applications, it serves as a tool in drug delivery research and the development of diagnostic materials .
Industry: The compound is utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to form strong siloxane bonds .
Mechanism of Action
The primary mechanism of action of N-Methyl-1-(triethoxysilyl)methanamine involves its ability to form siloxane bonds through hydrolysis and condensation reactions . These reactions enable the compound to act as a coupling agent, linking organic and inorganic materials. The molecular targets include hydroxyl groups on surfaces, which react with the silane groups to form stable siloxane linkages .
Comparison with Similar Compounds
N-(Triethoxysilylpropyl)urea: Another organosilicon compound used as a coupling agent.
N-(Triethoxysilylpropyl)ethylenediamine: Utilized in surface modification and material synthesis.
N-(Triethoxysilylpropyl)aniline: Employed in the functionalization of surfaces and materials.
Uniqueness: N-Methyl-1-(triethoxysilyl)methanamine is unique due to its specific structure, which allows for versatile applications in both organic and inorganic synthesis. Its ability to form stable siloxane bonds makes it particularly valuable in the development of advanced materials and surface modifications .
Properties
IUPAC Name |
N-methyl-1-triethoxysilylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO3Si/c1-5-10-13(8-9-4,11-6-2)12-7-3/h9H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEHWKTXIHQJQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CNC)(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576202 |
Source
|
Record name | N-Methyl-1-(triethoxysilyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151734-80-4 |
Source
|
Record name | N-Methyl-1-(triethoxysilyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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